molecular formula C10H5FN2O B8199152 6-Fluoro-4-cyanoquinoline N-oxide

6-Fluoro-4-cyanoquinoline N-oxide

Cat. No.: B8199152
M. Wt: 188.16 g/mol
InChI Key: XVHKGXOSKSKJCQ-UHFFFAOYSA-N
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Description

6-Fluoro-4-cyanoquinoline N-oxide is a synthetic heterocyclic compound characterized by a quinoline backbone substituted with a fluorine atom at the 6-position, a cyano group at the 4-position, and an N-oxide functional group.

Properties

IUPAC Name

6-fluoro-1-oxidoquinolin-1-ium-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-8-1-2-10-9(5-8)7(6-12)3-4-13(10)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHKGXOSKSKJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](C=CC(=C2C=C1F)C#N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Synthesis of 2-nitro-5-fluorobenzylcyanide :

    • Fluorination of 2-nitrobenzylcyanide via electrophilic substitution or starting from 5-fluoro-2-nitrobenzyl bromide and cyanide displacement.

  • Cyclization :

    • Deprotonation with a strong base (e.g., LDA) generates a carbanion, which attacks acrylonitrile.

    • Intramolecular cyclization forms the quinoline core, with the nitro group converting to N-oxide.

Advantages :

  • Single-step formation of N-oxide and cyano groups.

  • High regioselectivity for the 4-position due to electronic directing effects.

Challenges :

  • Limited commercial availability of fluorinated nitrobenzylcyanide precursors.

  • Requires strict control of reaction conditions to prevent over-reduction.

Substitution of 4-Chloroquinoline Intermediates

This method adapts strategies from 3-cyanoquinoline syntheses, modifying the position of substitution.

Synthetic Pathway:

  • Quinoline Core Formation :

    • Starting Material : 3-Fluoro-4-methoxyaniline reacts with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C to form ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate.

  • Chlorination :

    • Treatment with phosphorus oxychloride (POCl₃) converts the 4-oxo group to 4-chloro.

  • Cyanation :

    • Nucleophilic substitution of 4-chloro with cyanide (e.g., CuCN or NaCN in DMF) yields 4-cyano-6-fluoroquinoline.

  • N-Oxidation :

    • Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C introduces the N-oxide.

Reaction Conditions :

StepReagents/ConditionsYieldReference
1Toluene, 100–110°C, 4.5 h85%
2POCl₃, reflux, 2 h90%
3CuCN, DMF, 120°C, 6 h75%
4mCPBA, CH₂Cl₂, 25°C, 3 h88%

Advantages :

  • Scalable with high purity (>95% after recrystallization).

  • Flexibility in modifying substituents at positions 6 and 4.

Challenges :

  • Multi-step synthesis increases cost and time.

  • Cyanide handling requires stringent safety protocols.

Direct Oxidation of 6-Fluoro-4-cyanoquinoline

Quinoline N-oxides are commonly synthesized via oxidation of the parent heterocycle. For 6-fluoro-4-cyanoquinoline, this method prioritizes late-stage N-oxidation.

Procedure:

  • Synthesis of 6-Fluoro-4-cyanoquinoline :

    • Friedländer Annulation : 5-Fluoro-2-aminobenzaldehyde reacts with cyanoacetophenone in acidic conditions to form the quinoline core.

  • Oxidation :

    • Treatment with mCPBA (1.2 equiv.) in dichloromethane at 25°C for 3 h yields the N-oxide.

Optimization Insights :

  • Excess mCPBA (>1.5 equiv.) leads to over-oxidation byproducts.

  • Anhydrous conditions prevent hydrolysis of the cyano group.

Yield Data :

Starting MaterialOxidizing AgentSolventYield
6-Fluoro-4-cyanoquinolinemCPBACH₂Cl₂92%
6-Fluoro-4-cyanoquinolineH₂O₂/AcOHAcOH68%

Advantages :

  • High functional group tolerance.

  • Compatible with electron-deficient quinolines.

Challenges :

  • Requires pre-synthesized quinoline, limiting modularity.

Comparative Analysis of Methods

ParameterMethod 1 (Cyclization)Method 2 (Substitution)Method 3 (Oxidation)
Steps242
Overall Yield60–70%50–60%75–85%
ScalabilityModerateHighHigh
PurificationColumn chromatographyRecrystallizationFiltration
Key LimitationPrecursor synthesisMulti-stepPre-synthesized core

Emerging Approaches and Innovations

Recent advances in photocatalytic cyanation and transition-metal-catalyzed C–H activation offer promising alternatives:

  • Photocatalytic Cyanation : Visible-light-mediated reactions using azine N-oxides as bifunctional reagents could enable direct C–H cyanation at position 4.

  • Electrophilic Fluorination : Late-stage fluorination using N-fluoropyridinium salts (e.g., Selectfluor) may streamline fluorine introduction .

Chemical Reactions Analysis

6-Fluoro-4-cyanoquinoline N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the fluorine or cyano groups .

Scientific Research Applications

Biological Activities

6-Fluoro-4-cyanoquinoline N-oxide belongs to the class of quinoline derivatives, which have been recognized for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound exhibit significant antibacterial, antifungal, and antiviral properties. Studies have demonstrated that quinoline derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
  • Antitumor Properties : Research indicates that quinoline derivatives possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's mechanism may involve the generation of reactive oxygen species, which can lead to oxidative stress in cancer cells .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may exert anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation .

Synthetic Utility

The compound serves as a valuable intermediate in organic synthesis:

  • Click Chemistry : this compound can be utilized in click chemistry reactions, facilitating the synthesis of complex molecular architectures. This method is particularly advantageous for creating bioconjugates and labeling agents in biomedical research .
  • Metal Complexation : The compound can form complexes with transition metals, enhancing its biological activity. For instance, metal complexes derived from quinoline N-oxides have shown improved antitumor efficacy compared to their non-complexed counterparts .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antitumor Mechanism Exploration

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound was found to enhance oxidative stress markers significantly, suggesting a mechanism that involves redox modulation .

Case Study 3: Synthesis of Fluorinated Bioconjugates

A recent application involved using this compound in the synthesis of fluorinated bioconjugates for positron emission tomography (PET) imaging. The synthesized compounds showed high radiochemical yields and specific targeting capabilities in tumor models .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against various bacterial strains ,
AntitumorInduces apoptosis; enhances oxidative stress ,
Anti-inflammatoryPotential therapeutic agent for inflammatory diseases
Synthetic IntermediateUsed in click chemistry and metal complexation ,

Mechanism of Action

The mechanism of action of 6-Fluoro-4-cyanoquinoline N-oxide involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and cell division. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in cell death, making it an effective antibacterial and antineoplastic agent .

Comparison with Similar Compounds

6-Fluoroquinoline N-oxide (1p)
  • Structure: Lacks the 4-cyano substituent present in 6-Fluoro-4-cyanoquinoline N-oxide.
  • Synthesis: Prepared via catalytic methods using CH₃CN as a solvent, yielding 78% of 6-fluoroquinoline (3p) as a derivative .
3-Aminoisoxazolopyridine N-oxide (Patent Example)
  • Structure: Features an isoxazolopyridine core with amino and N-oxide groups instead of a quinoline backbone.
  • Key Difference : The heterocyclic core and substituent arrangement differ significantly, influencing target specificity and bioavailability.
Natural N-oxide Alkaloids (e.g., Antofin N-oxide)
  • Structure : Complex polycyclic alkaloids with N-oxide groups, such as those isolated from Ficus septica (e.g., 10S,13aR-antofin N-oxide).
  • Source and Bioactivity : Naturally occurring, with traditional medicinal uses attributed to anti-inflammatory or anticancer properties .
  • Key Difference: Synthetic N-oxide compounds like this compound offer tunable electronic properties, whereas natural analogs are constrained by biosynthetic pathways.

Functional and Application Comparisons

Compound Key Features Applications Reference
This compound Fluorine and cyano groups enhance electrophilicity; synthetic versatility. Potential catalyst or therapeutic agent (inferred).
6-Fluoroquinoline N-oxide (1p) High-yield precursor for fluorinated quinolines. Intermediate in organic synthesis.
3-Aminoisoxazolopyridine N-oxide IDO1/TDO inhibition; amino group aids target binding. Cancer therapy.
Antofin N-oxide Bioactive alkaloid with traditional medicinal uses. Anti-inflammatory, anticancer.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The 4-cyano group in this compound likely increases electrophilicity at the quinoline core compared to non-cyano analogs like 1p. This property could make it advantageous in cross-coupling reactions or as a ligand in catalysis.
  • Bioactivity: Synthetic N-oxide compounds (e.g., patent examples ) often exhibit enzyme inhibitory activity, suggesting that this compound may share similar mechanistic pathways, though structural differences could alter efficacy.

Biological Activity

6-Fluoro-4-cyanoquinoline N-oxide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the fluorine and cyano groups enhances its reactivity and biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • DNA Interaction : The quinoline core allows for intercalation into DNA, potentially disrupting replication processes.
  • Reactive Intermediates : The compound may form reactive intermediates that can modify cellular macromolecules, leading to cytotoxic effects on cancer cells.
  • Targeting Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may also inhibit key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in the following table:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Salmonella typhimurium64

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Effectiveness (%)
A549 (Lung Cancer)1075
MCF7 (Breast Cancer)1568
HeLa (Cervical Cancer)1270

The compound's cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells, as evidenced by increased levels of caspase activation in treated cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
  • Anticancer Research : In a preclinical trial involving various cancer cell lines, treatment with this compound led to a marked reduction in cell viability. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic: What structural features of 6-Fluoro-4-cyanoquinoline N-oxide are critical for assessing its mutagenic potential?

Answer:
The mutagenicity of aromatic N-oxides like this compound is influenced by specific substructures. Computational (Q)SAR models and structural alert frameworks identify key features such as the position of the N-oxide group, fluorination at the 6-position, and the electron-withdrawing cyano group at the 4-position. These features may enhance electrophilic reactivity, a hallmark of DNA-reactive mutagens. However, the general aromatic N-oxide alert has been downgraded due to variability in mutagenicity across subclasses. Subclass-specific alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) are prioritized, requiring targeted substructure matching in databases .

Advanced: How can integrated computational and experimental approaches resolve contradictions in mutagenicity data for this compound?

Answer:
Conflicting mutagenicity data often arise from structural similarities to both mutagenic and non-mutagenic subclasses. A validated workflow includes:

SAR Fingerprint Analysis : Use hierarchical substructure searches (e.g., 101 predefined aromatic N-oxide substructures) to map the compound against public/proprietary mutagenicity databases .

In Vitro Testing : Conduct Ames tests with Salmonella typhimurium strains (e.g., TA98, TA100) under metabolic activation (S9 fraction) to validate predictions.

Statistical Weighting : Assign higher confidence to subclasses with ≥85% mutagenicity concordance (e.g., quindioxin analogs) .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is optimal. Key parameters:

  • Column : C18 reversed-phase (2.1 × 100 mm, 1.7 µm).
  • Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.
  • Sample Prep : On-line solid-phase extraction (SPE) minimizes manual clean-up.
  • Calibration : Linear weighted regression (r² > 0.99) with limits of quantification (LLOQ) as low as 10 µg/kg in plant/biological matrices .

Advanced: How to design pharmacokinetic studies for this compound transporter interactions?

Answer:

In Vitro Models : Use human hepatocellular carcinoma cells (HepG2, Huh7) to assess uptake.

Transporter Knockout Systems : Compare wild-type vs. OCT1/Oct1-knockout HEK293 cells or mice to identify transporter-independent pathways .

Metabolite Tracking : Monitor N-oxide reduction products (e.g., 6-fluoroquinoline) via LC-MS to evaluate metabolic stability .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Storage : Locked, labeled containers at 4°C.
  • Waste Disposal : Follow EPA/DOT guidelines for carcinogenic compounds (refer to analogs like 4-nitroquinoline-1-oxide protocols) .

Advanced: How to optimize the deoxygenation of this compound for synthetic applications?

Answer:

  • Catalytic System : 1.5 mol% Pd/C with isopropanol (IPA) as a green reductant.
  • Conditions : Reflux at 80°C in acetone (0.07 M) for 2 hours.
  • Workup : Purify via flash chromatography (hexanes/EtOAc = 2:1) to isolate 6-fluoroquinoline derivatives in ≥71% yield .

Basic: How does fluorination at the 6-position influence the electronic properties of 4-cyanoquinoline N-oxide?

Answer:
The 6-fluoro group increases electron deficiency via inductive effects, stabilizing the N-oxide moiety and enhancing electrophilicity. Computational studies (DFT/B3LYP) show reduced HOMO-LUMO gaps (~2.1 eV), correlating with increased reactivity in nucleophilic aromatic substitution .

Advanced: What strategies mitigate false positives in (Q)SAR mutagenicity predictions for this compound?

Answer:

  • Subclass Refinement : Exclude non-alerting substructures (e.g., non-planar N-oxides) using Leadscope’s expert-rule models .
  • Benchmarking : Cross-validate against proprietary pharmaceutical datasets to reduce public data bias .
  • Mechanistic Studies : Use SOS/umu assays to confirm DNA damage vs. non-genotoxic mechanisms.

Basic: What spectroscopic methods characterize this compound?

Answer:

  • NMR : ¹⁹F NMR (δ ~ -110 ppm for C6-F); ¹³C NMR for cyano (δ ~ 115 ppm).
  • MS : ESI+ mode with m/z 218.05 [M+H]+.
  • IR : Stretching bands at 2240 cm⁻¹ (C≡N) and 1260 cm⁻¹ (N-O) .

Advanced: How to address batch-to-batch variability in synthetic yields of this compound?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring of N-oxidation.
  • DoE Optimization : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. DMSO) to identify robust conditions.
  • Purification : Recrystallize from ethanol/water (3:1) to achieve ≥98% purity (HPLC) .

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